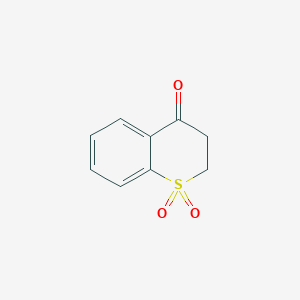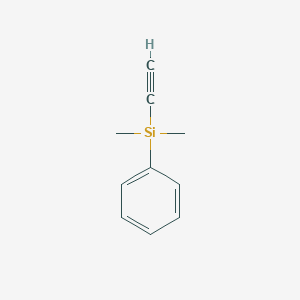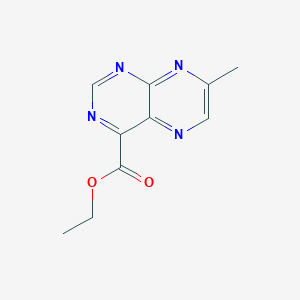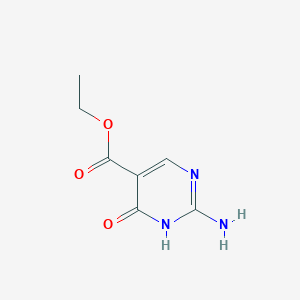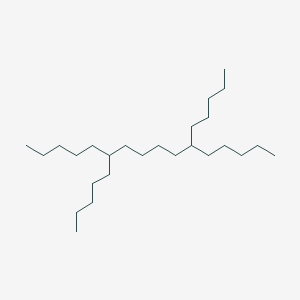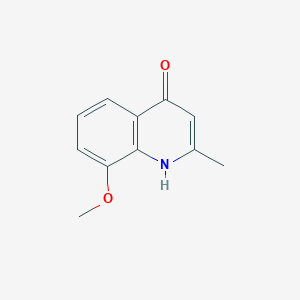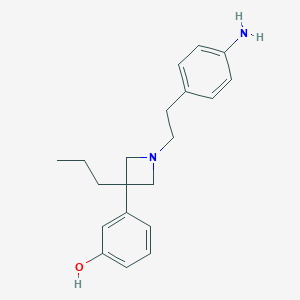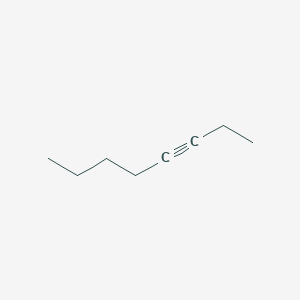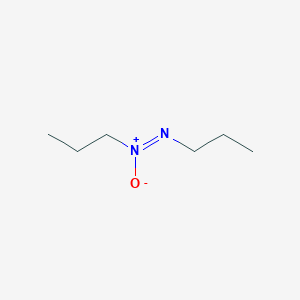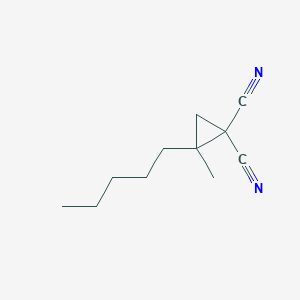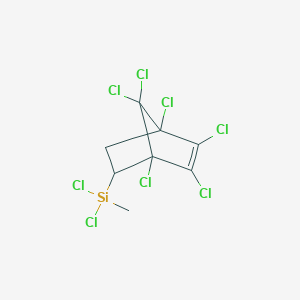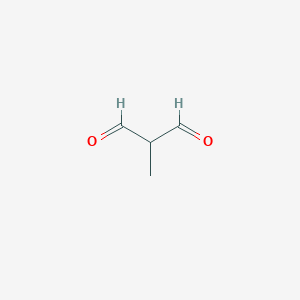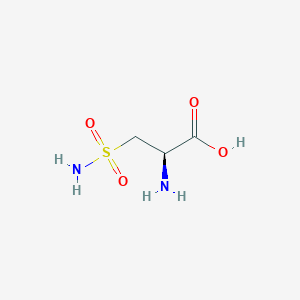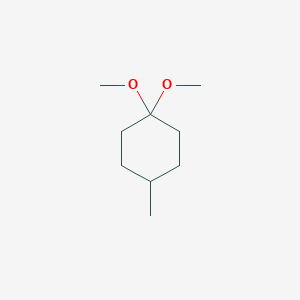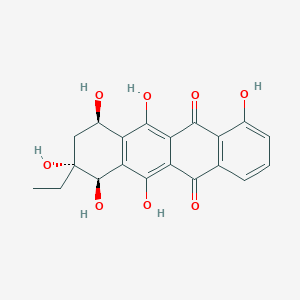
alpha-Rhodomycinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Rhodomycinone is a secondary metabolite that belongs to the anthracycline family of compounds. It is a potent antitumor agent that has been extensively studied for its therapeutic potential. Alpha-Rhodomycinone is a red pigment that is produced by the bacterium Streptomyces coelicolor A3(2).
Mechanism Of Action
Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. Alpha-Rhodomycinone binds to the enzyme and prevents it from carrying out its normal function. This prevents cancer cells from dividing and growing, leading to cell death.
Biochemical And Physiological Effects
Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells. It inhibits the activity of topoisomerase II, leading to DNA damage and cell death. It also induces apoptosis, a process of programmed cell death, in cancer cells. Alpha-Rhodomycinone has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
One advantage of using alpha-Rhodomycinone in lab experiments is its potent antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cells, making it a useful tool for studying cancer biology. However, one limitation of using alpha-Rhodomycinone in lab experiments is its complex synthesis pathway. It is difficult and time-consuming to produce alpha-Rhodomycinone in large quantities, making it a challenging compound to work with.
Future Directions
There are several future directions for research on alpha-Rhodomycinone. One direction is to explore its potential as a combination therapy with other anticancer agents. Another direction is to investigate its mechanism of action in more detail, to better understand how it inhibits the activity of topoisomerase II. Additionally, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Conclusion:
Alpha-Rhodomycinone is a promising compound with potent antitumor activity. It works by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. Alpha-Rhodomycinone has several biochemical and physiological effects on cancer cells and has a low toxicity profile. While its complex synthesis pathway presents a challenge, future research could focus on developing more efficient methods for synthesizing alpha-Rhodomycinone, to make it more accessible for research and potential therapeutic use.
Synthesis Methods
Alpha-Rhodomycinone is synthesized through the biosynthesis pathway in the bacterium Streptomyces coelicolor A3(2). The biosynthesis pathway involves the conversion of precursor molecules to the final product through a series of enzymatic reactions. The synthesis of alpha-Rhodomycinone is a complex process that involves several enzymes and regulatory proteins.
Scientific Research Applications
Alpha-Rhodomycinone has been extensively studied for its therapeutic potential in the treatment of cancer. It has been shown to inhibit the growth of a wide range of cancer cells, including breast cancer, lung cancer, and leukemia. Alpha-Rhodomycinone works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of topoisomerase II, alpha-Rhodomycinone prevents cancer cells from dividing and growing.
properties
CAS RN |
17514-43-1 |
|---|---|
Product Name |
alpha-Rhodomycinone |
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(7R,9R,10R)-9-ethyl-4,6,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O8/c1-2-20(28)6-9(22)11-14(19(20)27)18(26)12-13(17(11)25)16(24)10-7(15(12)23)4-3-5-8(10)21/h3-5,9,19,21-22,25-28H,2,6H2,1H3/t9-,19-,20-/m1/s1 |
InChI Key |
XGUMQVUWZOLAQN-XFBPFBCZSA-N |
Isomeric SMILES |
CC[C@]1(C[C@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



